2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
Description
Overview of Fluorinated Aromatic Diols in Modern Chemistry
Fluorinated aromatic diols are a specialized class of compounds that feature hydroxyl groups and fluorine atoms attached to an aromatic core. These molecules are instrumental in the synthesis of advanced materials and complex organic structures. exfluor.com
Significance of Fluorine Substitution in Organic Compounds
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can increase the compound's stability and resistance to oxidation. numberanalytics.com The carbon-fluorine bond is the strongest in organic chemistry, contributing to the thermal and chemical robustness of fluorinated compounds. jst.go.jpnih.gov
Key effects of fluorine substitution include:
Enhanced Metabolic Stability: In medicinal chemistry, replacing hydrogen with fluorine at sites prone to metabolic oxidation can prolong a drug's half-life. researchgate.netnih.govnih.gov
Increased Lipophilicity: Fluorination often increases a molecule's ability to cross biological membranes, which can enhance bioavailability. nih.gov
Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly change the pKa of nearby functional groups.
Modified Binding Affinities: Fluorine can participate in unique non-covalent interactions, potentially improving how a molecule binds to biological targets like enzymes or receptors. nih.govyoutube.com
These properties make fluorinated compounds essential in the development of pharmaceuticals, agrochemicals, and high-performance materials like polymers and coatings. numberanalytics.com
Role of Benzenedimethanol Scaffolds in Chemical Synthesis
The benzenedimethanol scaffold consists of a benzene (B151609) ring substituted with two hydroxymethyl (-CH₂OH) groups. nih.gov This structure serves as a versatile building block in organic synthesis. The two primary alcohol groups are reactive sites that can readily undergo various chemical transformations, including:
Esterification
Etherification
Oxidation to form aldehydes or carboxylic acids
Conversion to halides
This reactivity allows benzenedimethanol derivatives to be used as cross-linking agents or as monomers in condensation polymerization to produce polyesters and polyethers. The specific arrangement of the hydroxymethyl groups (ortho, meta, or para) dictates the geometry and properties of the resulting larger molecules. The 1,4- (or para) substitution, as seen in 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol, provides a linear and rigid scaffold. chemicalbook.com
Historical Context and Evolution of Research on this compound
The study of this compound is rooted in the broader history of organofluorine chemistry, which began before elemental fluorine was even isolated. nih.gov Early work was challenging due to the extreme reactivity of fluorine. numberanalytics.com A significant breakthrough came with the development of methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction in 1927. nih.gov Industrial organofluorine chemistry has developed over the past 80 years, with major advancements occurring during World War II for military applications. nih.govresearchgate.net
The specific research trajectory for this compound reflects the growing appreciation for fluorinated aromatics as key intermediates. The development of synthetic methods has been a primary focus.
2010: Patent literature described an early industrial preparation method involving a two-step process starting from 1,2,4,5-tetrafluorobenzene (B1209435). google.com This process first formed an intermediate, 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride, which was then hydrolyzed to yield the final diol product. google.com
2013: A Chinese patent disclosed an alternative synthesis route starting from 2,3,5,6-tetrafluoroterephthalonitrile. google.com This method involves alcoholysis to create the diester, dimethyl 2,3,5,6-tetrafluoroterephthalate, followed by a reduction reaction using potassium borohydride (B1222165) to obtain the target diol. google.com
These evolving synthetic strategies have aimed to improve yield, purity, and cost-effectiveness, making the compound more accessible for research and industrial use. google.com
| Milestone | Year | Description |
| First Organofluorine Compound | 1862 | Alexander Borodin reports the first nucleophilic replacement of a halogen with fluoride. nih.gov |
| Isolation of Elemental Fluorine | 1886 | Henri Moissan successfully isolates elemental fluorine through electrolysis. nih.govnumberanalytics.com |
| Aromatic Fluorination Method | 1927 | The Balz-Schiemann reaction is discovered, providing a reliable method to synthesize fluoroaromatic compounds. nih.gov |
| Rise of Industrial Fluorochemistry | 1930s-1940s | The discovery of chlorofluorocarbons (CFCs) and the development of materials like PTFE (Teflon) during WWII spur industrial production. researchgate.net |
| Patented Synthesis of the Title Compound | 2010 | An industrial method starting from 1,2,4,5-tetrafluorobenzene is patented. google.com |
| Alternative Synthesis Route | 2013 | A method using 2,3,5,6-tetrafluoroterephthalonitrile as a starting material is developed. google.com |
Scope and Research Significance of this compound
The research significance of this compound lies in its utility as a fluorinated building block for creating more complex molecules with desirable properties imparted by the tetrafluorinated aromatic core.
Current Research Landscape and Emerging Trends
Current research primarily focuses on the application of this compound as a crucial intermediate in the synthesis of agrochemicals. It is a key raw material for producing modern pyrethroid insecticides such as transfluthrin (B58387) and tefluthrin, which are vital for pest control in agriculture and public health. chemicalbook.cominnospk.com
An emerging trend in a related area involves the use of its precursor, 2,3,5,6-tetrafluoroterephthalonitrile, to synthesize novel single-benzene-based fluorophores. nih.gov These small, fluorescent molecules are being investigated for their potential in materials science, including applications in poly(methyl methacrylate) (PMMA) films and 3D-printed materials. nih.gov This suggests a potential future research direction for derivatives of this compound in the field of advanced optical materials.
Interdisciplinary Relevance in Materials Science, Organic Synthesis, and Related Fields
The compound's structure makes it relevant across multiple scientific disciplines:
Organic Synthesis: It is a valuable intermediate, providing a rigid, fluorinated core onto which other functional groups can be built. google.comgoogle.com Its synthesis and reactions are subjects of study to develop more efficient chemical processes.
Agrochemicals: Its primary industrial use is in the synthesis of high-performance insecticides. chemicalbook.cominnospk.com
Materials Science: The diol functionality allows it to be a monomer for creating fluorinated polymers, such as polyesters and polyurethanes. The high fluorine content is expected to confer properties like thermal stability, chemical resistance, and low surface energy to these materials, making them suitable for specialized coatings and films. exfluor.com
Medicinal Chemistry: While specific applications are not widely reported, the principles of fluorine substitution suggest that this scaffold could be explored for creating new pharmaceutical candidates where metabolic stability and specific binding interactions are desired. nih.govomicsonline.org
| Property | Value |
| CAS Number | 92339-07-6 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C₈H₆F₄O₂ chemicalbook.comsigmaaldrich.com |
| Molecular Weight | 210.13 g/mol chemicalbook.cominnospk.com |
| Appearance | White to off-white crystalline powder chemicalbook.cominnospk.com |
| Melting Point | 127.0 - 131.0 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 256.0 °C (at 760 mmHg) innospk.comsigmaaldrich.com |
| Density | 1.569 g/cm³ innospk.com |
| Solubility | Soluble in methanol (B129727); sparingly soluble in water chemicalbook.comxdbiochems.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKGYDQOGCLQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CO)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399296 | |
| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92339-07-6 | |
| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3,5,6-tetrafluoro-1,4-phenylene)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Mechanistic Investigations of 2,3,5,6 Tetrafluoro 1,4 Benzenedimethanol
Established Synthetic Routes for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol
A prominent method for the synthesis of this compound involves the hydrolysis of a di-halogenated precursor. This approach leverages the reactivity of benzylic halides towards nucleophilic substitution.
The initial chloromethylation step can be achieved by reacting 1,2,4,5-tetrafluorobenzene (B1209435) with paraformaldehyde in the presence of chlorosulfonic acid, sulfuric acid, and zinc chloride. google.com The resulting 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride is then hydrolyzed to afford this compound. google.com
The hydrolysis of 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride is typically carried out in a mixture of an alkali, water, and ethanol (B145695). google.com The choice of alkali can include sodium carbonate or potassium carbonate. google.com The reaction is generally performed under reflux conditions for a duration of 6 to 10 hours to ensure complete conversion. google.com
For optimal results, specific molar and weight ratios of the reactants are maintained. The molar ratio of the alkali to 2,3,5,6-Tetrafluoro-1,4-benzenedibenzylchloride is typically in the range of 2-3:1. google.com The weight ratio of water to the chlorinated intermediate is kept between 4-6:1, and the weight ratio of ethanol to the same intermediate is maintained at 1-2:1. google.com Following the reaction, the product, this compound, can be collected from the reaction mixture, with one reported yield being approximately 86%. google.com
| Parameter | Condition |
|---|---|
| Alkali | Sodium Carbonate or Potassium Carbonate |
| Molar Ratio (Alkali : Substrate) | 2-3 : 1 |
| Solvent System | Water and Ethanol |
| Weight Ratio (Water : Substrate) | 4-6 : 1 |
| Weight Ratio (Ethanol : Substrate) | 1-2 : 1 |
| Reaction Time | 6-10 hours |
| Reaction Condition | Reflux |
Catalytic hydrogenation presents an alternative strategy for the synthesis of this compound, starting from precursors with different functional groups such as esters or nitriles.
A synthetic route has been developed that involves the reduction of dimethyl 2,3,5,6-tetrafluoro-1,4-terephthalate. google.com This diester is obtained through a one-step alcoholysis reaction of 2,3,5,6-tetrafluoro-1,4-terephthalonitrile with a methanol (B129727)/water mixture in an excess of sulfuric acid. google.com The subsequent reduction of the ester groups to hydroxymethyl groups is achieved by the dropwise addition of an aqueous solution of potassium borohydride (B1222165). google.com This ester reduction reaction is carried out in water as the solvent and in the presence of a phase transfer catalyst to yield the crude this compound, which is then purified. google.com
The synthesis can also commence from 2,3,5,6-tetrafluoroterephthalonitrile. google.com This dinitrile compound undergoes a series of transformations to ultimately yield this compound. google.com The initial step involves an alcoholysis reaction to convert the nitrile groups into methyl ester groups, forming dimethyl 2,3,5,6-tetrafluoro-1,4-terephthalate. google.com This intermediate is then reduced to the final diol product. google.com Therefore, the conversion of the nitrile groups to hydroxymethyl groups is achieved through a two-step process involving the formation of a diester intermediate followed by its reduction. google.com
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Alcoholysis | 2,3,5,6-tetrafluoro-1,4-terephthalonitrile | Methanol/water, Sulfuric acid | Dimethyl 2,3,5,6-tetrafluoro-1,4-terephthalate |
| 2. Reduction | Dimethyl 2,3,5,6-tetrafluoro-1,4-terephthalate | Potassium borohydride, Phase transfer catalyst | This compound |
Catalytic Hydrogenation Approaches
Catalyst Selection and Optimization in Hydrogenation (e.g., Pd/C, Raney Nickel)
The synthesis of this compound can be achieved via the reduction of 2,3,5,6-Tetrafluoroterephthalic acid or its derivatives, such as esters or acyl chlorides. google.comchemicalbook.com While chemical reducing agents like sodium borohydride have been successfully employed, catalytic hydrogenation offers a scalable and efficient alternative. google.com The selection of an appropriate catalyst is critical for achieving high yield and purity.
Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for hydrogenation reactions. mdpi.commasterorganicchemistry.com It is effective in the reduction of various functional groups, including alkenes, nitro groups, and carbonyls, and for the hydrogenolysis of benzyl (B1604629) groups. organic-chemistry.org In the context of synthesizing the target diol from a precursor like dimethyl 2,3,5,6-tetrafluoroterephthalate, Pd/C would be a primary candidate. The reaction involves the catalytic transfer of molecular hydrogen to the ester's carbonyl groups, reducing them to primary alcohols. The process benefits from the catalyst's high surface area and the relative ease of separation from the reaction mixture post-synthesis. mdpi.com Optimization would involve adjusting hydrogen pressure, temperature, and solvent to maximize the reduction rate while minimizing potential side reactions, such as hydrodefluorination of the aromatic ring.
Raney Nickel: As a fine-grained nickel-aluminium alloy, Raney Nickel is another powerful heterogeneous catalyst for hydrogenation. wikipedia.org It is particularly noted for its high activity in hydrogenating compounds like nitriles and carbonyl groups under a range of conditions. wikipedia.orgacs.org Its porous structure absorbs hydrogen during activation, making it highly effective. wikipedia.org A potential route to this compound could involve the hydrogenation of 2,3,5,6-tetrafluoroterephthalonitrile. Raney Nickel would catalyze the reduction of the two nitrile groups to aminomethyl groups, which would then require subsequent conversion to the desired hydroxyl groups. Alternatively, and more directly, it can be used to reduce the dicarboxylic acid or its esters. mdpi.com The key advantages of Raney Nickel include its lower cost compared to palladium and its high efficacy, though catalyst handling requires care as it can be pyrophoric. wikipedia.org
| Catalyst | Precursor | Typical Reaction Type | Advantages |
| Pd/C | 2,3,5,6-Tetrafluoroterephthalic acid or its diester | Catalytic Hydrogenation | High activity, good selectivity, easy to separate. mdpi.com |
| Raney Nickel | 2,3,5,6-Tetrafluoroterephthalonitrile or dicarboxylic acid | Catalytic Hydrogenation | High activity, cost-effective, versatile for various functional groups. wikipedia.orgacs.org |
Grignard Reactions
Grignard reactions provide a classic method for forming carbon-carbon bonds and synthesizing alcohols. organic-chemistry.org A plausible, though less documented, route to this compound involves the reaction of a suitable tetrafluorobenzene-based Grignard reagent with formaldehyde (B43269). vaia.comyoutube.com
The synthesis would theoretically proceed in two stages. First, a di-Grignard reagent, 1,4-bis(bromomagnesio)-2,3,5,6-tetrafluorobenzene, would be prepared from 1,4-dibromo-2,3,5,6-tetrafluorobenzene and magnesium metal in an ether solvent. Subsequently, this organometallic intermediate would be treated with two equivalents of formaldehyde (HCHO). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. quora.com An acidic workup would then protonate the resulting alkoxide intermediate to yield the final diol product. vaia.comquora.com
A closely related synthesis has been reported where an organolithium reagent, which has similar reactivity to a Grignard reagent, is used. In this method, 3-methoxymethyl-1,2,4,5-tetrafluorobenzene is dissolved in an inert solvent and treated with an organolithium reagent to create a lithiated intermediate. This intermediate is then reacted with formaldehyde gas, followed by quenching with a protonic solvent to yield 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. google.com This demonstrates the feasibility of introducing a hydroxymethyl group onto the tetrafluorobenzene ring using an organometallic reaction with formaldehyde.
Challenges in this approach include the potential for side reactions and the difficulty in preparing the di-Grignard reagent without intermolecular coupling.
Reactions involving 2,3,5,6-tetrafluorobenzene and formaldehyde under acidic conditions
A robust and patented industrial method for synthesizing this compound involves a two-step process starting from 1,2,4,5-tetrafluorobenzene (an isomer of 2,3,5,6-tetrafluorobenzene). google.com
The first step is a chloromethylation reaction. 1,2,4,5-tetrafluorobenzene is reacted with paraformaldehyde in the presence of sulfuric acid, zinc chloride, and chlorosulfonic acid. This electrophilic aromatic substitution reaction attaches two chloromethyl (-CH₂Cl) groups to the benzene (B151609) ring, yielding the intermediate 1,4-bis(chloromethyl)-2,3,5,6-tetrafluorobenzene. google.com
The second step is the hydrolysis of this dichloride intermediate. The compound is refluxed with an aqueous ethanol solution containing an alkali, such as potassium carbonate or sodium carbonate (yellow soda ash). The nucleophilic hydroxide (B78521) ions displace the chloride ions in an Sₙ2 reaction, forming the diol. The final product, this compound, precipitates upon cooling and can be collected by filtration with reported yields as high as 86%. google.com
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1. Chloromethylation | 1,2,4,5-Tetrafluorobenzene, Paraformaldehyde | H₂SO₄, ZnCl₂, ClSO₃H, 50-60°C | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | Not specified |
| 2. Hydrolysis | 1,4-Bis(chloromethyl)-2,3,5,6-tetrafluorobenzene | K₂CO₃ or Na₂CO₃, Ethanol, Water, Reflux (6-10 hours) | This compound | ~78-86% |
Data sourced from Google Patents. google.com
Alternative Synthetic Pathways
An alternative pathway can be envisioned that utilizes the di-bromide intermediate, 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, as a central compound. nih.gov This approach involves first synthesizing the target diol, this compound, through an established method. The diol can then be converted to the more stable dibromide via reaction with a brominating agent such as hydrobromic acid or phosphorus tribromide.
This dibromide, 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene, can be isolated, purified, and stored. nih.gov The final step would then be the hydrolysis of this purified intermediate back to the diol, similar to the hydrolysis step described in section 2.1.4. This allows for the production of the final diol product on demand from a stable precursor. The hydrolysis is typically achieved by reacting the dibromide with an aqueous base, effectively reversing the bromination step via nucleophilic substitution. google.com
A theoretical, though less common, synthetic route could proceed via a bis-diazotization reaction. This pathway would begin with a suitable diamine precursor, such as 2,3,5,6-tetrafluoro-1,4-phenylenediamine.
The synthesis would involve the following steps:
Bis-diazotization: The diamine is treated with a cold aqueous solution of sodium nitrite (B80452) and a strong acid, such as hydrochloric acid. google.com This converts both primary amino groups (-NH₂) into diazonium salt groups (-N₂⁺Cl⁻).
Hydrolysis: The resulting bis-diazonium salt solution is then heated. In an aqueous environment, the diazonium groups are unstable and undergo hydrolysis, releasing nitrogen gas and replacing the diazonium groups with hydroxyl (-OH) groups to form the target diol. mdpi.com
While this method is a cornerstone of aromatic chemistry for synthesizing phenols from anilines, its application for producing this compound is not widely documented. The primary challenges would be the availability and stability of the tetrafluorinated diamine precursor and controlling the highly reactive bis-diazonium salt intermediate to prevent unwanted side reactions.
Reduction of 2,3,5,6-tetrafluoro-1,4-benzenedicarboxylic acid or its derivatives
The synthesis of this compound is frequently accomplished through the reduction of 2,3,5,6-tetrafluoroterephthalic acid or, more commonly, its ester derivatives. The direct reduction of the dicarboxylic acid is challenging, but its conversion to a more reactive diester, such as dimethyl 2,3,5,6-tetrafluoroterephthalate, facilitates the reduction process under milder conditions.
One established method involves the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate using potassium borohydride (KBH₄). google.com This reaction is often carried out in a mixed solvent system, such as water and ethanol, and may be enhanced by the addition of salts like calcium chloride. In a typical procedure, the dimethyl ester is cooled, and solid potassium borohydride is added in portions. The reaction proceeds for several hours, after which the pH is adjusted to neutral, and the product is isolated through extraction and recrystallization, affording yields of around 82%. google.com
An alternative approach utilizes an aqueous solution of potassium borohydride in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. google.com This method allows the reaction to be conducted in water. The dimethyl ester is heated in water with the catalyst, and an aqueous solution of KBH₄ is added slowly. After several hours, the reaction mixture is cooled and neutralized to precipitate the crude product. google.com
The following table summarizes representative conditions for the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate.
| Reducing Agent | Solvent System | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) | Reference |
| KBH₄ | Water / Ethanol | CaCl₂ | 15 | 2 | 82 | google.com |
| KBH₄ (aq) | Water | Tetrabutylammonium Bromide | 45 | 4 | Not specified | google.com |
Novel routes from terephthaloyl chloride
While routes starting from tetrafluoroterephthalic acid or its derivatives are common, synthetic strategies have also been explored starting from the more reactive, non-fluorinated precursor, terephthaloyl chloride. These routes necessitate a fluorination step prior to reduction. A plausible multi-step synthesis starting from terephthaloyl chloride can be conceptualized, aiming to first produce the key intermediate 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489), which is then reduced to the target diol.
A potential synthetic pathway is outlined as follows:
Fluorination: Terephthaloyl chloride would first need to be converted to its fluorinated analogue, 2,3,5,6-tetrafluoroterephthaloyl chloride. This transformation is complex and represents a significant synthetic challenge.
Reduction to Aldehyde: The resulting 2,3,5,6-tetrafluoroterephthaloyl chloride could then be selectively reduced to 2,3,5,6-tetrafluoroterephthalaldehyde. A classic method for this conversion is the Rosenmund reduction. juniperpublishers.com This catalytic hydrogenation process utilizes a palladium catalyst supported on barium sulfate, which is often "poisoned" with a substance like quinoline (B57606) or sulfur to prevent over-reduction of the aldehyde to the alcohol. juniperpublishers.com
Reduction to Diol: The final step would be the reduction of 2,3,5,6-tetrafluoroterephthalaldehyde to this compound. This can be readily achieved using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
An alternative route involves the initial synthesis of 2,3,5,6-tetrafluoroterephthalonitrile, which is then hydrolyzed and decarboxylated to yield 2,3,5,6-tetrafluorobenzoic acid. researchgate.net This acid can be esterified and subsequently reduced. While not directly starting from terephthaloyl chloride, this pathway highlights the modular nature of synthetic approaches to this class of compounds. researchgate.net
Reaction Mechanisms and Kinetics in this compound Synthesis
Mechanistic Studies of Hydrolysis Reactions
Hydrolysis reactions are critical in certain synthetic routes to this compound, particularly in pathways that generate a dihalide intermediate. One such pathway involves the formation of 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene (also referred to as 2,3,5,6-tetrafluoro-1,4-benzenedibenzylchloride). The final step in this synthesis is the hydrolysis of the two benzylic chloride groups to hydroxyl groups.
This conversion is typically achieved by refluxing the dichloride intermediate with an aqueous alkaline solution, such as sodium carbonate or potassium carbonate, often in the presence of a co-solvent like ethanol. The underlying mechanism is a nucleophilic substitution reaction. Given the structure of the substrate (a primary benzylic halide), the reaction can potentially proceed via either an Sₙ1 or Sₙ2 mechanism, or a combination of both. quora.com
Sₙ2 Mechanism: The hydroxide or carbonate anion acts as a nucleophile, directly attacking the carbon atom bonded to the chlorine, displacing the chloride ion in a single concerted step. The highly electron-withdrawing nature of the fluorinated benzene ring would decrease electron density at the benzylic carbon, making it more susceptible to nucleophilic attack and thus favoring an Sₙ2 pathway.
Sₙ1 Mechanism: Alternatively, the chloride ion could first depart, forming a relatively stable benzylic carbocation. This stability arises from the delocalization of the positive charge into the aromatic ring. The carbocation would then be rapidly attacked by a water molecule or hydroxide ion. The use of a polar protic solvent system (water/ethanol) could stabilize this carbocation intermediate, making an Sₙ1 pathway plausible. quora.com
The precise mechanism is dependent on the specific reaction conditions, including the concentration of the nucleophile, the solvent system, and the temperature.
Catalytic Mechanisms in Hydrogenation Processes
Catalytic hydrogenation offers an alternative to hydride-based reductions for the synthesis of this compound from its corresponding dicarboxylic acid or diester. This method is considered more environmentally friendly, although it often requires high pressures and temperatures. youtube.com The process involves the use of molecular hydrogen (H₂) and a metal catalyst.
For the hydrogenation of esters, both heterogeneous and homogeneous catalysts have been developed.
Heterogeneous Catalysis: Traditional catalysts like copper chromium oxide (Adkins catalyst) are effective for ester hydrogenation but require harsh conditions (e.g., >200 °C, >200 bar). organicreactions.orgresearchgate.net The mechanism on the solid catalyst surface is complex but generally involves the adsorption of both the ester's carbonyl group and hydrogen onto active sites. The adsorbed hydrogen atoms are then transferred sequentially to the carbonyl carbon, leading to the formation of an intermediate which subsequently cleaves to yield the two alcohol products.
Homogeneous Catalysis: More recent advances have focused on homogeneous catalysts, particularly those based on ruthenium complexes with bifunctional ligands (e.g., containing P-N or N-H moieties). youtube.comnih.gov These catalysts can operate under much milder conditions. The mechanism often involves "metal-ligand cooperation." In a typical cycle, the catalyst coordinates to the ester's carbonyl group. Molecular hydrogen is then activated via heterolytic cleavage across the metal center and a basic site on the ligand. This generates a metal-hydride and a protonated ligand. The hydride is transferred to the carbonyl carbon, and the proton is transferred to the carbonyl oxygen, facilitating the reduction without the need for extreme temperatures or pressures. nih.gov
Kinetic Analysis of Key Synthetic Steps
Detailed kinetic studies, including the determination of rate laws and activation energies for the specific synthesis of this compound, are not extensively reported in the public literature. However, the kinetics of the principal reaction types involved—borohydride reduction of esters and hydrolysis of benzylic halides—are well-established, allowing for a general analysis of the factors that would control the reaction rates.
Kinetics of Borohydride Reduction: The rate of reduction of an ester, such as dimethyl 2,3,5,6-tetrafluoroterephthalate, by potassium or sodium borohydride is influenced by several factors:
Substrate Electrophilicity: The carbonyl carbon of an ester is less electrophilic than that of a ketone or aldehyde, making esters generally less reactive towards NaBH₄. stackexchange.com The four electron-withdrawing fluorine atoms on the benzene ring increase the electrophilicity of the carbonyl carbons, which likely enhances the reaction rate compared to non-fluorinated aromatic esters. researchgate.net
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against potential side reactions. numberanalytics.com
Additives: The use of phase-transfer catalysts or Lewis acidic additives (like CaCl₂) can significantly increase the reaction rate by enhancing the interaction between the borohydride and the ester. researchgate.net
Kinetics of Hydrolysis: The rate of hydrolysis of an intermediate like 2,3,5,6-tetrafluoro-1,4-bis(chloromethyl)benzene would also be dependent on key parameters. Studies on the hydrolysis of substituted benzyl chlorides show that the reaction kinetics are sensitive to:
pH and Nucleophile Concentration: In alkaline hydrolysis, the rate is dependent on the concentration of the hydroxide or carbonate ion. At neutral pH, the much weaker nucleophile, water, is responsible for a slower solvolysis reaction. The rate of hydrolysis for benzyl chloride itself has been found to be constant up to pH 13, suggesting a mechanism that is not first-order in hydroxide under those conditions. scispace.com
Solvent Polarity: The polarity of the solvent mixture (e.g., water/ethanol) influences the stability of the transition state and any potential carbocation intermediates, thereby affecting the rate.
Substituent Effects: Electron-withdrawing groups on the aromatic ring can have complex effects. For an Sₙ2 reaction, they would be expected to increase the rate by making the benzylic carbon more electrophilic. For an Sₙ1 reaction, they would destabilize the carbocation intermediate, thus slowing the reaction. The strong inductive effect of the four fluorine atoms would likely play a dominant role in the kinetics of this specific hydrolysis.
Iii. Advanced Chemical Transformations and Derivative Synthesis of 2,3,5,6 Tetrafluoro 1,4 Benzenedimethanol
Oxidation Reactions of Hydroxymethyl Groups
The primary alcohol groups of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol are susceptible to oxidation, a fundamental transformation in organic synthesis. xdbiochems.com This process can be controlled to yield either aldehydes or carboxylic acids, depending on the choice of oxidizing agent and the specific reaction conditions employed. rsc.org The oxidation of such benzylic alcohols is a key step in the synthesis of various valuable derivatives. rsc.orgresearchgate.net
Partial oxidation of one or both hydroxymethyl groups leads to the formation of the corresponding aldehyde derivatives. The oxidation of one alcohol group yields 4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzaldehyde, while the oxidation of both groups results in 2,3,5,6-tetrafluoroterephthalaldehyde (B1354489). Achieving selective oxidation to the aldehyde stage without further oxidation to the carboxylic acid requires the use of mild and specific oxidizing agents, often in anhydrous (water-free) conditions to prevent the formation of the hydrate (B1144303) form of the aldehyde, which is more easily oxidized. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) and those used in the Swern oxidation are effective for this transformation. libretexts.org A variety of catalytic systems, including those based on copper/TEMPO, have also been developed for the selective aerobic oxidation of benzylic alcohols to aldehydes. organic-chemistry.org
Complete oxidation of the hydroxymethyl groups on this compound yields tetrafluorobenzoic acid derivatives. The oxidation of one hydroxymethyl group produces 4-(hydroxymethyl)-2,3,5,6-tetrafluorobenzoic acid, and the exhaustive oxidation of both groups leads to the formation of 2,3,5,6-tetrafluoroterephthalic acid. This transformation typically requires strong oxidizing agents and more forceful reaction conditions compared to aldehyde synthesis. libretexts.org The direct oxidation of primary alcohols to carboxylic acids is an important synthetic route that involves two successive oxidation steps, often performed in a one-pot fashion. rsc.org
A range of oxidizing agents can be employed for the conversion of benzylic alcohols, with the product being highly dependent on the reagent's strength and the reaction setup. rsc.orgresearchgate.net Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), often generated from chromium trioxide (CrO₃), will typically oxidize primary alcohols directly to carboxylic acids. libretexts.org
For the selective synthesis of aldehydes, milder conditions are necessary. Pyridinium chlorochromate (PCC) and the Swern oxidation, which uses dimethyl sulfoxide (B87167) and oxalyl chloride, are standard laboratory methods for converting primary alcohols to aldehydes without overoxidation because they are conducted in anhydrous solvents. libretexts.org Modern methods often employ catalytic systems with a terminal oxidant like oxygen (O₂) or hydrogen peroxide (H₂O₂) to achieve greener and more efficient transformations. rsc.orgresearchgate.net
| Oxidizing Agent | Typical Product | General Reaction Conditions |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Aqueous, often with heating or under basic/acidic conditions. libretexts.org |
| Chromic Acid (H₂CrO₄) / Chromium Trioxide (CrO₃) | Carboxylic Acid | Aqueous sulfuric acid (Jones reagent). libretexts.org |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous organic solvents like dichloromethane (B109758) (CH₂Cl₂). libretexts.org |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Aldehyde | Anhydrous organic solvents at low temperatures. libretexts.org |
| Copper/TEMPO Catalysis with O₂ | Aldehyde or Carboxylic Acid | Conditions can be tuned to favor either product. rsc.orgorganic-chemistry.org |
Reduction Reactions
The hydroxymethyl groups of this compound represent the alcohol oxidation state, which is a reduced form of a carbonyl or carboxyl group. Therefore, the -CH₂OH groups themselves are not typically subject to further reduction, aside from complete deoxygenation or hydrogenation of the aromatic ring under harsh conditions. Reduction reactions are more commonly associated with the oxidized derivatives of this compound.
Reduction reactions are synthetically crucial for producing tetrafluorobenzyl alcohol derivatives from their corresponding oxidized forms, such as esters, aldehydes, or carboxylic acids. For instance, methyl 2,3,5,6-tetrafluorobenzoate can be reduced using a sodium borohydride (B1222165)/iodine system to yield 2,3,5,6-tetrafluorobenzyl alcohol. researchgate.net This demonstrates a pathway to generate fluorinated benzyl (B1604629) alcohols, which are important intermediates in various syntheses. researchgate.net Similarly, the aldehyde and carboxylic acid derivatives formed from the oxidation of this compound can be reduced back to the alcohol state using appropriate reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is highly electron-deficient due to the strong inductive effect of the four fluorine atoms. This electronic property deactivates the ring towards electrophilic aromatic substitution but makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.gov In these reactions, a nucleophile attacks the aromatic ring and displaces one of the fluorine atoms.
The reaction of polyfluorinated benzenes with various nucleophiles such as hydroxides, alkoxides, and amines is a well-established method for synthesizing substituted fluorinated aromatics. nih.gov In monosubstituted pentafluorobenzenes, nucleophilic attack often occurs at the para position. nih.gov For this compound, all four fluorine atoms are chemically equivalent, simplifying the regiochemistry of a monosubstitution reaction. A nucleophile can replace any of the fluorine atoms to yield a single monosubstituted product. The potential for di-, tri-, and tetra-substitution also exists, depending on the reaction conditions and the strength of the nucleophile.
| Nucleophile | Example Reagent | Potential Product Class |
|---|---|---|
| Hydroxide (B78521) | Potassium Hydroxide (KOH) | Trifluorohydroxybenzenedimethanol derivatives |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Trifluoromethoxybenzenedimethanol derivatives |
| Amine | Aqueous Ammonia (NH₃) | Trifluoroaminobenzenedimethanol derivatives |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Trifluoro(phenylthio)benzenedimethanol derivatives |
Introduction of Diverse Functional Groups
The hydroxyl groups in this compound serve as primary sites for the introduction of a wide array of functional groups. These transformations are crucial for tailoring the molecule's properties for specific applications. The reactivity of these hydroxyl groups allows for standard alcohol reactions, such as esterification and etherification, to proceed, often with high efficiency.
The presence of the fluorine atoms can influence the reactivity of the hydroxyl groups. While the fluorine atoms are primarily known for their electron-withdrawing effects on the aromatic ring, this can also have a subtle impact on the acidity and nucleophilicity of the benzylic alcohols. boulingchem.com
Reactivity of Fluorine Atoms in Substitution Processes
The fluorine atoms on the benzene (B151609) ring of this compound are generally stable and less prone to substitution compared to other halogens in similar aromatic systems. However, under specific conditions with strong nucleophiles, substitution of one or more fluorine atoms can occur. nih.govnist.gov The high electronegativity of fluorine makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr) reactions.
The regioselectivity of such substitutions is influenced by the directing effects of the existing substituents. In many polyfluorinated benzenes, substitution often occurs at the para position to an existing substituent. nih.govnist.gov The specific conditions, including the nature of the nucleophile, solvent, and temperature, play a critical role in determining the outcome and selectivity of these reactions. rsc.org
Derivatization for Specialized Applications
The strategic modification of this compound has led to the synthesis of a range of derivatives with tailored properties for specialized applications.
Synthesis of 1,4-Dibromomethyl-2,3,5,6-tetrafluorobenzene
One of the key derivatives of this compound is 1,4-dibromomethyl-2,3,5,6-tetrafluorobenzene. This transformation is typically achieved through a bromination reaction, where the hydroxyl groups of the diol are replaced with bromine atoms. This conversion is a critical step in creating a more reactive building block for further synthetic elaborations. The resulting dibromo derivative is a versatile intermediate for introducing the tetrafluorinated benzene core into larger molecular architectures through reactions such as cross-coupling and nucleophilic substitution.
| Reactant | Reagent | Product | Application of Product |
| This compound | Brominating Agent (e.g., HBr, PBr₃) | 1,4-Dibromomethyl-2,3,5,6-tetrafluorobenzene | Intermediate for cross-coupling and nucleophilic substitution reactions |
Synthesis of Fluorinated Epoxy Monomers
Fluorinated epoxy resins are known for their desirable properties, including low dielectric constants, low water absorption, and high thermal stability. researchgate.netcnrs.frresearchgate.net this compound can serve as a precursor for the synthesis of novel fluorinated epoxy monomers. The synthesis typically involves the reaction of the diol with an epihalohydrin, such as epichlorohydrin, under basic conditions to form a diglycidyl ether.
The incorporation of the tetrafluorophenylene unit into the epoxy backbone imparts enhanced properties to the resulting polymers. These fluorinated epoxy resins are valuable in the electronics industry for applications such as insulation materials and coatings. mdpi.com
| Starting Material | Key Reagents | Product Type | Key Properties of Product |
| This compound | Epichlorohydrin, Base | Fluorinated Diglycidyl Ether (Epoxy Monomer) | Low dielectric constant, low water absorption, high thermal stability |
Precursors for Electron-Deficient Macrocycles
The electron-deficient nature of the tetrafluorinated benzene ring makes this compound and its derivatives attractive building blocks for the construction of electron-deficient macrocycles. These macrocycles are of interest in supramolecular chemistry for their ability to form host-guest complexes with electron-rich species.
The synthesis of such macrocycles often involves the reaction of a derivative of this compound, such as the corresponding dibromide, with a suitable linking unit under high-dilution conditions to favor intramolecular cyclization.
Synthesis of Ligands for Metal-Organic Frameworks and Nanotubes
The rigid structure and defined geometry of the 1,4-disubstituted tetrafluorobenzene core make this compound a suitable starting material for the synthesis of organic ligands for metal-organic frameworks (MOFs). nih.govmdpi.com MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters connected by organic linkers. researchgate.net
By modifying the hydroxyl groups of this compound to include coordinating functionalities, such as carboxylates or pyridyl groups, ligands can be designed to assemble into MOFs with specific topologies and properties. researchgate.net The fluorine atoms can influence the electronic properties of the framework and its interactions with guest molecules. Similarly, derivatives of this compound can be designed as ligands for functionalizing nanotubes, imparting new properties and potential applications.
Comparative Reactivity Studies with Analogous Compounds
The chemical behavior of this compound is significantly influenced by the presence of the four fluorine atoms on the benzene ring. These atoms exert strong electronic effects that differentiate its reactivity from its non-fluorinated counterpart and other related compounds.
The primary difference in reactivity between this compound and 1,4-Benzenedimethanol stems from the powerful inductive electron-withdrawing effect (-I effect) of the fluorine atoms. This effect profoundly influences the acidity of the hydroxyl protons and the reactivity of the benzylic carbons.
Acidity and Nucleophilicity: The tetrafluorinated ring withdraws electron density from the benzylic carbons and, subsequently, from the hydroxyl groups. This stabilizes the corresponding alkoxide anions (benzylates) formed upon deprotonation, making the hydroxyl groups of the fluorinated compound significantly more acidic than those of 1,4-Benzenedimethanol. This is reflected in their predicted pKa values. chemicalbook.com The lower pKa of the fluorinated diol indicates that it will be more readily deprotonated by a base to form a more stable nucleophile. This enhanced acidity can facilitate reactions that proceed through an alkoxide intermediate, such as Williamson ether synthesis or certain esterifications under basic conditions.
| Compound | Predicted pKa |
| This compound | 12.55 ± 0.10 |
| 1,4-Benzenedimethanol | 14.02 ± 0.10 chemicalbook.com |
Reactivity in Electrophilic and Nucleophilic Reactions: The presence of hydroxyl groups allows both molecules to undergo typical alcohol reactions like esterification, etherification, and oxidation. xdbiochems.com However, the reaction kinetics and pathways can differ.
Esterification: In acid-catalyzed esterification, the initial step involves protonation of the hydroxyl oxygen. The electron-withdrawing fluorine atoms decrease the electron density on the oxygen atoms, making them less basic and thus more difficult to protonate. This could potentially slow down the rate of acid-catalyzed reactions compared to the non-fluorinated analog. Conversely, in base-catalyzed esterification (e.g., using an acyl chloride or anhydride), the higher acidity and consequently higher concentration of the more stable alkoxide of the fluorinated diol could lead to a faster reaction rate.
Oxidation: The oxidation of the hydroxymethyl groups to aldehydes or carboxylic acids is a common transformation. The electronic effects of the fluorine substituents can influence the stability of intermediates in these reactions, potentially altering reaction rates and product distribution compared to the non-fluorinated diol. For example, in reactions involving hydride abstraction from the benzylic carbon, the electron-withdrawing nature of the ring may affect the transition state energy.
Nucleophilic Substitution: Reactions involving the conversion of the hydroxyl group into a leaving group (e.g., via tosylation) followed by nucleophilic substitution at the benzylic carbon would also be affected. The electron-deficient nature of the fluorinated benzene ring would destabilize any carbocation-like character at the benzylic position during a potential SN1-type mechanism, favoring an SN2 pathway.
The four fluorine atoms are the dominant factor governing the unique chemical properties of this compound. Their influence is multifaceted, affecting both intramolecular and intermolecular interactions.
Electronic Effects on Reactivity: The high electronegativity of fluorine results in a strong polarization of the C-F bonds, which in turn leads to a significant inductive withdrawal of electron density from the aromatic ring. nih.gov This electron deficiency on the ring is transmitted to the benzylic positions, making the hydroxyl protons more acidic, as discussed previously. This increased acidity enhances the compound's capacity to act as a hydrogen bond donor. nih.gov In reactions where the diol acts as a nucleophile, its reactivity is enhanced under basic conditions due to the ease of forming the more stable conjugate base.
Hydrogen Bonding: As a diol, the compound is capable of acting as both a hydrogen bond donor and acceptor. xdbiochems.com The increased acidity of the O-H protons makes it a stronger hydrogen bond donor compared to its non-fluorinated analog. This can lead to stronger intermolecular interactions in solution and in the solid state, influencing properties like solubility and boiling point.
Furthermore, the presence of fluorine atoms ortho to the hydroxymethyl groups (in the 2- and 6- positions) introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the lone pair of an adjacent fluorine atom (O-H···F). While individually weak, these interactions can influence the conformational preferences of the hydroxymethyl groups, potentially locking them into specific orientations. nih.gov This conformational rigidity can, in turn, affect the molecule's ability to participate in intermolecular hydrogen bonding or to bind to active sites in biological systems. The balance between intramolecular and intermolecular hydrogen bonding is a critical factor that depends on the environment, such as the solvent used. uu.nl Spectroscopic techniques like IR spectroscopy are crucial for studying these effects, as hydrogen bonding causes a noticeable shift to lower frequency and broadening of the O-H stretching vibration band. pressbooks.pub
Iv. Applications in Polymer Chemistry and Materials Science
Monomer in Polymer Synthesis
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol serves as a specialized monomer in the field of polymer chemistry, valued for its rigid, fluorinated structure. researchgate.net Its primary application lies in its use as a building block, or precursor, for creating advanced fluorinated polymers with specific, desirable characteristics. xdbiochems.comtcichemicals.com The incorporation of its tetrafluorinated benzene (B151609) ring into a polymer backbone imparts significant changes to the material's properties.
The compound is classified as a fluorinated diol monomer, meaning it contains two alcohol (-OH) groups that can react with other monomers, such as dicarboxylic acids, to form long polyester (B1180765) chains. tcichemicals.com The presence of four fluorine atoms on the benzene ring is a key feature, enhancing the stability and modifying the reactivity and intermolecular interactions of the resulting polymer compared to its non-fluorinated counterparts. xdbiochems.com Researchers utilize this monomer to synthesize new polymers where high thermal stability, chemical resistance, and specific surface properties are required. researchgate.net
A significant application of this compound is in the synthesis of novel copolyesters. By strategically introducing this rigid, fluorinated diol into a polymer structure, chemists can enhance the material's performance. A notable example is its use in creating a series of new bio-based polymers derived from 2,5-furandicarboxylic acid (FDCA), where the fluorinated monomer is incorporated to improve thermal, mechanical, and barrier properties. researchgate.net
Researchers have successfully synthesized a series of novel bio-based copolyesters named Poly(ethylene-1,4-cyclohexyldimethylene-2,3,5,6-tetrafluoro-1,4-benzenedimethanol 2,5-furandicarboxylate), or PECFF. researchgate.net This was achieved by incorporating the fluorinated diol, referred to as TFBDO in the research, into a polymer matrix based on 2,5-furandicarboxylic acid (FDCA). The synthesis is conducted via a two-step melt polycondensation process. The resulting PECFF copolyesters, which contain varying amounts of the TFBDO monomer, demonstrate high number average molecular weights (Mn) ranging from 24,200 to 46,700 g/mol , indicating the high reactivity of this compound as a rigid diol. researchgate.net
The introduction of the this compound monomer has a pronounced effect on the thermal properties of the resulting copolyesters. As the content of the fluorinated unit increases, the glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, is significantly improved. For the PECFF series, the Tg was elevated from 91°C for a copolyester with 15% fluorinated monomer (PECFF-15) to 118°C for one with 75% (PECFF-75). researchgate.net Similarly, the thermal stability, measured as the temperature at which 5% weight loss occurs (Td,5%), increased from 371°C to 393°C in a nitrogen atmosphere. researchgate.net One specific formulation, PECFF-60, exhibited a Tg of 113°C and a Td,5% of 421°C. researchgate.net
| Copolyester Designation | TFBDO Content (%) | Glass Transition Temperature (Tg) | Thermal Decomposition Temp. (Td,5%) |
|---|---|---|---|
| PECFF-15 | 15 | 91°C | 371°C |
| PECFF-60 | 60 | 113°C | 421°C |
| PECFF-75 | 75 | 118°C | 393°C |
Research has shown that the incorporation of the tetrafluoro-1,4-benzenedimethanol unit into the PECFF copolyester structure also leads to improved hydrophobicity (water repellency) and enhanced gas barrier properties. researchgate.net The fluorine atoms contribute to a lower surface energy, which in turn increases the material's resistance to water. The rigid and highly substituted nature of the fluorinated ring structure can also restrict polymer chain mobility and reduce the free volume within the material, making it more difficult for gas molecules to permeate through, thus improving its function as a barrier. researchgate.netresearchgate.net
The rigid structure of the this compound monomer also translates to significant enhancements in the mechanical properties of the final polymers. For instance, the copolyester PECFF-60, which contains 60% of the fluorinated monomer, exhibits robust mechanical characteristics, including a Young's Modulus of 2460 MPa and a tensile strength of 71 MPa. researchgate.net These values indicate a strong and stiff material, suitable for applications where mechanical integrity is crucial.
| Copolyester Designation | TFBDO Content (%) | Young's Modulus (MPa) | Tensile Strength (MPa) |
|---|---|---|---|
| PECFF-60 | 60 | 2460 | 71 |
Synthesis of Copolyesters with Enhanced Properties
Development of High-Performance Materials
The integration of this compound into polymer structures is a key strategy for developing high-performance materials tailored for demanding applications.
A hallmark of fluoropolymers is their exceptional thermal stability and chemical resistance, properties directly attributable to the strength of the carbon-fluorine (C-F) bond. cor-pro.comargosycoatings.com Incorporating the tetrafluorophenyl group from this compound into a polymer backbone significantly enhances these characteristics. The resulting materials can withstand aggressive chemical environments and higher operating temperatures compared to their non-fluorinated counterparts, making them suitable for applications in the aerospace, chemical processing, and electronics industries. researchgate.net
| Property | Contribution from this compound |
| Thermal Stability | The high bond energy of the C-F bonds on the aromatic ring resists thermal degradation. |
| Chemical Resistance | The electron-withdrawing fluorine atoms shield the polymer backbone from chemical attack by acids, bases, and solvents. researchgate.net |
Fluoropolymers are widely used as high-performance coatings due to their low surface energy, hydrophobicity, and chemical inertness. argosycoatings.comresearchgate.netcapes.gov.br Polyurethanes synthesized using this compound are excellent candidates for protective coatings. These fluorinated polyurethane (FPU) coatings form a durable and stable barrier that protects substrates from corrosion by preventing water and oxygen from reaching the surface. invex.de
In marine environments, these properties also translate to effective antifouling performance. The low surface energy of the FPU coating makes it difficult for marine organisms like barnacles and algae to adhere firmly to the surface. mdpi.comresearchgate.net This reduces biofouling, which is a major concern for naval and commercial shipping as it increases drag and fuel consumption. marketreportanalytics.comresearchandmarkets.com
The field of supramolecular chemistry focuses on systems held together by non-covalent interactions. The electron-deficient nature of the tetrafluorophenyl ring in this compound makes it an excellent component for directed self-assembly. acs.orgnih.gov Molecules containing this moiety can organize into well-defined, higher-order structures through specific intermolecular forces. acs.orgnih.govresearchgate.net
Key interactions involving the tetrafluorophenyl group include:
π-π Stacking: The electron-deficient fluorinated ring can stack with electron-rich aromatic systems.
Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors, allowing for the formation of extensive networks.
C-H···F Interactions: Weak hydrogen bonds can form between C-H bonds and the fluorine atoms, further guiding the assembly process.
These non-covalent interactions enable the design of complex supramolecular architectures, such as liquid crystals and functional monolayers, by programming the assembly of the molecular building blocks. nih.govresearchgate.net
Potential in Organic Electronics
The incorporation of fluorine atoms into conjugated polymers is a strategic approach to tailor their optoelectronic properties for applications in organic electronics. The monomer this compound serves as a precursor to the synthesis of poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV), a fluorinated derivative of the well-known conducting polymer poly(p-phenylenevinylene) (PPV). The high electronegativity and specific steric effects of the fluorine atoms in PTFPV significantly influence its electronic structure and, consequently, its performance in electronic devices.
Research into PTFPV has demonstrated its potential as an active material in organic light-emitting diodes (OLEDs). The polymer has been synthesized through methods such as the Stille cross-coupling reaction and the bromine precursor route. acs.orgrsc.org Characterization of PTFPV has revealed notable photoluminescence properties, with emission maxima observed at shorter wavelengths of 485 nm and 515 nm. acs.orgacs.org This emission falls within the green-blue region of the visible spectrum, highlighting its suitability for use in display technologies.
A key indicator of the potential of PTFPV in organic electronics is the performance of single-layer OLED devices fabricated with this material. A device with the configuration ITO/PTFPV/Al has been shown to emit green light at a low turn-on voltage of approximately 4.2 V. acs.orgacs.org This low turn-on voltage is a desirable characteristic for energy-efficient electronic devices. The emitted green light from these single-layer devices was readily observable by the naked eye, indicating a reasonable level of luminance. acs.org
The properties of PTFPV suggest that the introduction of the tetrafluorophenylene moiety is a viable strategy for developing new semiconducting polymers for organic electronics. The fluorine substitution not only modifies the emission wavelength but can also impact other critical parameters such as charge carrier mobility and device stability, which are crucial for the development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While the primary research has focused on its electroluminescent properties, the electron-deficient nature of the fluorinated aromatic ring could also be beneficial for n-type or ambipolar charge transport in OFETs.
The following table summarizes the key findings from the research on Poly(2,3,5,6-tetrafluoro-1,4-phenylenevinylene) (PTFPV) for organic electronics applications.
| Property | Finding | Reference |
|---|---|---|
| Synthesis Method | Successfully prepared via the bromine precursor route (BPR) and Stille cross-coupling reaction. | acs.orgrsc.orgacs.org |
| Photoluminescence (PL) | Excellent photoluminescence with emission maxima at 485 nm and 515 nm. | acs.orgacs.org |
| OLED Device Configuration | Single-layer device: ITO/PTFPV/Al. | acs.orgacs.org |
| Electroluminescence (EL) | Emitted green light. | acs.orgacs.org |
| Turn-on Voltage | Low turn-on voltage of approximately 4.2 V. | acs.orgacs.org |
V. Advanced Characterization Techniques and Analytical Methodologies
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation of 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F nuclei, offers a comprehensive understanding of the atomic arrangement and electronic properties of the molecule.
NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. The presence of hydrogen, carbon, and fluorine atoms in the molecule allows for a multi-faceted analysis of its structure.
The ¹H NMR spectrum of this compound is characterized by the signals corresponding to the protons of the two hydroxymethyl (-CH₂OH) groups. Due to the symmetrical nature of the molecule, the two methylene (B1212753) protons and the two hydroxyl protons are chemically equivalent.
The methylene protons (CH₂) typically appear as a singlet, integrating to four protons. The hydroxyl protons (OH) also present as a singlet, integrating to two protons. The exact chemical shifts can vary depending on the solvent used and the concentration of the sample. In a typical ¹H NMR spectrum, the methylene protons are expected to resonate at approximately 4.95 ppm, while the hydroxyl proton signal may be observed around 5.49 ppm (in DMSO-d₆).
| Proton Environment | Expected Chemical Shift (δ) in ppm | Multiplicity | Integration |
| Methylene Protons (-CH₂) | ~4.95 | Singlet | 4H |
| Hydroxyl Protons (-OH) | ~5.49 | Singlet | 2H |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon framework of this compound. The symmetry of the molecule results in a simplified spectrum with distinct signals for the aromatic carbons and the methylene carbons.
The carbon atoms of the benzene (B151609) ring directly bonded to fluorine atoms exhibit complex splitting patterns due to carbon-fluorine coupling. The quaternary aromatic carbons are expected to appear in the range of 143-146 ppm, while the carbons bearing the hydroxymethyl groups are anticipated around 110-117 ppm. The methylene carbons of the -CH₂OH groups typically resonate at a lower chemical shift, approximately in the range of 53-62 ppm.
| Carbon Environment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Carbons (C-F) | ~143 - 146 | Multiplet |
| Aromatic Carbons (C-CH₂OH) | ~110 - 117 | Multiplet |
| Methylene Carbons (-CH₂) | ~53 - 62 | Singlet |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the four fluorine atoms are chemically equivalent due to the molecule's symmetry. This results in a single resonance in the ¹⁹F NMR spectrum. This singlet is typically observed in the region of -140 to -145 ppm, referenced to an external standard such as CFCl₃. The absence of other signals in the ¹⁹F NMR spectrum is a strong indicator of the compound's purity and the specific substitution pattern of the fluorine atoms on the benzene ring.
| Fluorine Environment | Expected Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Fluorines | ~ -140 to -145 | Singlet |
Note: Chemical shifts are approximate and can be influenced by the reference standard and solvent.
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also aids in the structural elucidation by analyzing the fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility.
In a typical GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized. The resulting molecular ion and its fragment ions are detected, providing a unique mass spectrum that serves as a chemical fingerprint. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (210.13 g/mol ). Tandem mass spectrometry (MS/MS) can be employed for even greater specificity and sensitivity in complex matrices, allowing for targeted detection and quantification.
| Analytical Technique | Application | Expected Results |
| GC-MS | Detection and Quantification | Separation of the compound from a mixture followed by the generation of a characteristic mass spectrum with a molecular ion peak at m/z ≈ 210.13. |
| GC-MS/MS | Targeted Analysis | Enhanced selectivity and sensitivity for the detection and quantification of the compound in complex samples. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of moderately polar molecules like this compound. It allows for the determination of molecular weight and can provide structural information through fragmentation analysis. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and ionized to produce protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
While specific experimental data for this compound is not widely published, the expected results can be inferred from its structure. Given its molecular weight of 210.13 g/mol , the primary ion observed in positive ion mode would be the protonated molecule at a mass-to-charge ratio (m/z) of approximately 211.14. chemicalbook.com Analysis of fluorinated derivatives of other aromatic compounds has successfully utilized ESI-MS to confirm molecular mass. nih.gov Further fragmentation (MS/MS) could be induced to yield characteristic product ions, likely corresponding to the loss of water (H₂O) or hydroxymethyl (-CH₂OH) groups, which would further corroborate the compound's structure.
MALDI-TOF/TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for molecular weight determination, though it is more commonly applied to larger molecules like polymers and biomolecules. For a small molecule such as this compound, MALDI-TOF would also be expected to primarily show the molecular ion, likely as a cation adduct (e.g., [M+Na]⁺ or [M+K]⁺), depending on the matrix and sample preparation. The high mass accuracy of a TOF analyzer would provide a precise molecular weight, confirming the elemental composition. Tandem mass spectrometry (TOF/TOF) could be used to fragment the selected parent ion, yielding structural data similar to that obtained from ESI-MS/MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Although a specific spectrum for this compound is not publicly available, the expected absorption regions can be predicted based on its functional groups.
Key expected peaks would include a broad absorption band for the O-H stretching of the alcohol groups, C-H stretching from the methylene (-CH₂) groups, C=C stretching from the aromatic ring, and strong absorptions corresponding to the C-F bonds of the fluoroaromatic system.
Table 1: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alcohol (O-H) | Stretching, H-bonded | 3200-3600 (Broad) |
| Methylene (C-H) | Stretching | 2850-2960 |
| Aromatic Ring (C=C) | Stretching | 1450-1600 |
| Fluoroaromatic (C-F) | Stretching | 1000-1400 (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzene ring in this compound is a chromophore that undergoes π → π* transitions upon absorption of UV radiation.
Unsubstituted benzene typically displays three absorption bands around 184 nm, 204 nm, and a weaker, broad band with fine structure around 255 nm. youtube.com The substitution of the benzene ring with four fluorine atoms and two hydroxymethyl groups is expected to cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima. Studies on other fluorinated aromatic compounds confirm their absorption in the UV range. nih.gov The exact λₘₐₓ values for this compound would need to be determined experimentally using a suitable solvent, such as methanol (B129727) or ethanol (B145695).
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method would be most appropriate. This method would likely employ a C18 stationary phase with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum. The purity is determined by the relative area of the main peak corresponding to the compound versus the areas of any impurity peaks. While a specific validated method for this compound is not detailed in the literature, methods developed for other fluorinated aromatic acids have utilized similar RP-HPLC setups with UV detection. nih.govekb.eg
Table 2: Plausible HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Reverse Phase (e.g., C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~260 nm (Hypothetical, based on aromatic structure) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the compound's boiling point of approximately 256 °C, GC is a suitable method for its analysis, particularly for purity assessment. innospk.com Several chemical suppliers specify that the purity of their this compound products is determined by GC, often reporting values greater than 97.0%. tcichemicals.com
A typical GC analysis would involve dissolving the sample in a volatile solvent and injecting it into the instrument. The compound would be vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5 or DB-17). A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could be used for detection and quantification. The result of a GC analysis for a pure sample would be a single, sharp peak at a characteristic retention time.
Thermal Analysis Techniques
Thermal analysis techniques are fundamental in determining the thermal stability and transition behaviors of materials. For this compound, these analyses are particularly relevant when it is incorporated into polymeric structures.
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of a material.
While specific TGA data for pure this compound is not readily found in scientific literature, its contribution to the thermal stability of polymers has been noted. For instance, in the synthesis of fluorinated polyesters, the incorporation of this compound (referred to as TFBDO in some literature) as a rigid diol monomer enhances the thermal stability of the resulting copolyesters. researchgate.netresearchgate.net
A study on bio-based polyesters, poly(ethylene-1,4-cyclohexyldimethylene-2,3,5,6-tetrafluoro-1,4-benzenedimethanol 2,5-furandicarboxylate) (PECFF), demonstrated that increasing the content of the tetrafluoro-1,4-benzenedimethanol unit led to a significant increase in the thermal stability of the polymer. The 5% weight loss temperature (Td,5%), a key indicator of thermal stability from TGA, was observed to increase with higher proportions of the fluorinated monomer. researchgate.netresearchgate.net For example, the Td,5% in a nitrogen atmosphere increased from 371 °C to 393 °C as the TFBDO content was raised. researchgate.netresearchgate.net In another instance, a copolyester with a 60% content of the tetrafluoro-1,4-benzenedimethanol unit exhibited a Td,5% of 421 °C. researchgate.netresearchgate.net This enhancement in thermal stability is attributed to the rigid and thermally stable nature of the fluorinated aromatic ring in the polymer backbone.
Table 1: TGA Data for Polyesters Incorporating this compound (TFBDO)
| Polymer Composition | Td,5% (°C) in Nitrogen |
| PECFF-15 (15% TFBDO) | 371 |
| PECFF-75 (75% TFBDO) | 393 |
| PECFF-60 (60% TFBDO) | 421 |
Note: The data presented is for the copolyesters and not the pure monomer.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting point (Tm) and glass transition temperature (Tg).
Similar to TGA, specific DSC data for this compound is not widely published. However, its influence on the thermal transitions of polymers is well-documented. The incorporation of this rigid fluorinated diol into polyester (B1180765) chains has been shown to increase the glass transition temperature (Tg) of the resulting materials. researchgate.netresearchgate.net
In the aforementioned study on PECFF copolyesters, the Tg was found to increase from 91 °C for a composition with 15% tetrafluoro-1,4-benzenedimethanol (PECFF-15) to 118 °C for a composition with 75% (PECFF-75). researchgate.netresearchgate.net Another composition, PECFF-60, exhibited a Tg of 113 °C. researchgate.netresearchgate.net This increase in Tg is a direct consequence of the rigidity imparted by the fluorinated benzene ring, which restricts the segmental motion of the polymer chains.
Table 2: DSC Data for Polyesters Incorporating this compound (TFBDO)
| Polymer Composition | Glass Transition Temperature (Tg) (°C) |
| PECFF-15 (15% TFBDO) | 91 |
| PECFF-60 (60% TFBDO) | 113 |
| PECFF-75 (75% TFBDO) | 118 |
Note: The data presented is for the copolyesters and not the pure monomer.
X-ray Diffraction (XRD) for Structural Confirmation and Crystalline Properties
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and crystallite size. For a compound like this compound, XRD would be instrumental in confirming its solid-state structure and degree of crystallinity.
While a specific XRD pattern for this compound is not available in the surveyed literature, its role in influencing the crystallinity of derivative structures has been alluded to. For instance, in the synthesis of a fluorinated leaning pillar arene, this compound was used as a starting material, and the final product's single crystal structure was determined. rsc.org This indicates that the fluorinated aromatic core of the benzenedimethanol derivative can be a component of highly ordered, crystalline supramolecular structures.
Vi. Theoretical and Computational Studies on 2,3,5,6 Tetrafluoro 1,4 Benzenedimethanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ekb.eg It is a widely used tool in computational materials science for predicting a material's electronic, structural, and magnetic properties with considerable accuracy and relatively lower computational cost compared to other methods. ekb.eg
DFT calculations can elucidate the electronic characteristics of 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, which are governed by the interplay between the electron-withdrawing fluorine atoms and the hydroxymethyl groups on the benzene (B151609) ring. Such studies would typically involve the calculation of various molecular properties to understand the molecule's stability and reactivity.
Key electronic properties that can be determined via DFT include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy corresponds to its ability to accept an electron. multidisciplinaryjournals.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
Electron Density Distribution: DFT can map the electron density, revealing how the electronegative fluorine atoms withdraw electron density from the benzene ring, a phenomenon known as a strong inductive-withdrawing effect. researchgate.net This influences the molecule's electrostatic potential and its interactions with other molecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, helping to quantify the stability derived from these electronic effects. nih.gov
For analogous fluorinated benzene derivatives, DFT studies have shown that fluorine substitution significantly modifies the electron density distribution on the ring, which in turn affects the molecule's aromaticity and reactivity. researchgate.net In the case of this compound, DFT would likely show a significant polarization of the carbon-fluorine bonds and an electron-deficient aromatic ring.
Table 1: Representative Electronic Properties Calculable by DFT
| Property | Significance |
| HOMO Energy | Indicates ionization potential and electron-donating capability. |
| LUMO Energy | Relates to electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap | A larger gap suggests higher stability and lower chemical reactivity. |
| Electrostatic Potential | Maps charge distribution, identifying electron-rich and electron-poor regions for potential interactions. |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
This table represents theoretical data that would be generated from DFT calculations.
Computational chemistry, particularly DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. ekb.eg For this compound, this could involve studying its synthesis or its subsequent reactions, such as esterification or etherification of the hydroxyl groups.
By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For example, in studying the fluorination of aromatic compounds, DFT calculations have been used to determine whether a reaction proceeds through a single electron transfer (SET) or an SN2 mechanism. researchgate.net Similar approaches could be applied to understand the reactivity of the benzylic alcohol groups in this compound.
DFT studies on the reactions of other functionalized alcohols have demonstrated the ability to rationalize reaction outcomes and selectivity. rsc.orgrsc.org For instance, computational modeling can explain why certain catalysts are effective or why a particular regio- or stereoisomer is the dominant product. rsc.org
Table 2: Key Parameters from DFT Reaction Mechanism Studies
| Parameter | Description |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur; determines the reaction rate. |
| Reaction Energy (ΔG) | The overall free energy change of a reaction, indicating whether it is thermodynamically favorable. |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier, providing insight into the reaction pathway. |
This table outlines the typical outputs from computational studies on reaction mechanisms.
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules. nih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, offering insights into its dynamic behavior and intermolecular interactions. nih.govmdpi.com
MD simulations are particularly well-suited for studying how molecules of this compound interact with each other and with other molecules in a condensed phase (solid or liquid). The presence of both hydrogen-bond-donating hydroxyl groups and an electron-deficient fluorinated ring suggests a complex interplay of intermolecular forces.
Potential interactions that could be investigated with MD simulations include:
Hydrogen Bonding: The primary interaction would likely be hydrogen bonds between the hydroxyl groups of adjacent molecules. MD can quantify the strength, lifetime, and geometry of these bonds.
π-π Stacking: Interactions between the aromatic rings of neighboring molecules. The fluorine substitution will likely influence the nature of this stacking.
Other Noncovalent Interactions: These include dipole-dipole interactions and weaker van der Waals forces. mdpi.com
By simulating a system containing many molecules of this compound, one could observe how they self-assemble and aggregate. This is crucial for understanding macroscopic properties like melting point, solubility, and crystal packing. Atomistic MD simulations have been successfully used to study the influence of specific intermolecular interactions, such as hydrogen bonding, on the properties of bulk polymers. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity/material properties)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific activity, such as reactivity or a particular material property. dergipark.org.tr While often used in drug discovery, QSAR can also be applied in materials science.
For a series of related fluorinated benzene derivatives, a QSAR model could be developed to predict a property of interest. This involves calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to find a correlation with the observed property. dergipark.org.tr
Applicable areas for QSAR studies involving this compound or related compounds could include:
Reactivity: Predicting the rate constants for reactions involving the hydroxyl groups based on electronic and steric descriptors of the aromatic ring.
Material Properties: Correlating structural features with properties like thermal stability or dielectric constant in polymers derived from this monomer.
QSAR studies on benzene derivatives have shown that electronic effects can be modeled to predict activity. nih.gov For a successful QSAR study, a dataset of several compounds with measured properties is required to build a statistically robust model. Currently, specific QSAR studies focused on the reactivity or material properties of this compound are not prominent in the literature.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples |
| Electronic | Atomic charges, dipole moment, HOMO/LUMO energies |
| Steric | Molecular volume, surface area, specific substituent parameters |
| Hydrophobic | LogP (partition coefficient) |
| Topological | Connectivity indices, shape indices |
Vii. Research Challenges and Future Directions
Challenges in Synthesis and Scale-Up
The transition from laboratory-scale synthesis to cost-effective and sustainable industrial production presents the most significant challenge for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol.
Early industrial synthesis methods for this compound were often characterized by multiple steps, the use of expensive or hazardous reagents, and moderate yields. One established route involved the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate. This reduction was typically accomplished using potent reducing agents like sodium borohydride (B1222165) in an alcohol-based solvent system. google.com While effective, the high cost of sodium borohydride and the safety concerns associated with using flammable solvents on an industrial scale were significant drawbacks. google.com Another patented method starts with 1,2,4,5-tetrafluorobenzene (B1209435), which undergoes chloromethylation using paraformaldehyde, sulfuric acid, and chlorosulfonic acid, followed by hydrolysis to yield the final diol. google.com This process, however, involves corrosive acids and generates substantial waste streams.
The table below summarizes the evolution of synthetic routes, highlighting the key challenges and optimizations.
| Starting Material | Key Reagents | Advantages | Challenges & Disadvantages |
| Dimethyl 2,3,5,6-tetrafluoroterephthalate | Sodium Borohydride, Ethanol (B145695) | Direct reduction to the diol | Expensive reagents, flammable solvents, long operational path |
| 1,2,4,5-Tetrafluorobenzene | Paraformaldehyde, H₂SO₄, Chlorosulfonic Acid | Utilizes a more basic starting material | Use of highly corrosive acids, generation of waste |
| 2,3,5,6-Tetrachloro-1,4-dicyanobenzene | Potassium Fluoride, H₂SO₄/Methanol (B129727), Potassium Borohydride/Water | Lower cost starting material, higher overall yield, shorter process | Requires handling of cyanide compounds, multi-step process |
A critical aspect of modern chemical manufacturing is the development of environmentally benign processes. For this compound, research is geared towards minimizing hazardous waste and replacing harsh reagents with greener alternatives.
A significant step in this direction is the modification of the reduction step. In a patented process, the reduction of dimethyl 2,3,5,6-tetrafluoroterephthalate is carried out using an aqueous solution of potassium borohydride in the presence of a phase-transfer catalyst. google.com This approach eliminates the need for large volumes of flammable organic solvents like ethanol, replacing them with water. This not only enhances the safety profile of the process but also significantly reduces the generation of volatile organic compound (VOC) emissions and simplifies product work-up. google.com Furthermore, this method is described as reducing the discharge of waste acid and allowing for catalyst recovery, which aligns with the principles of green chemistry. google.com
Future research in this area will likely focus on:
Catalytic Hydrogenation: Exploring catalytic hydrogenation as an alternative to metal hydrides for the reduction step could further improve the environmental footprint by avoiding the need for stoichiometric reducing agents.
Biocatalysis: The use of engineered enzymes to perform specific transformations could offer a highly selective and environmentally friendly route, although this remains a long-term research goal.
Flow Chemistry: Implementing continuous flow processes could improve reaction efficiency, safety, and control, while minimizing waste generation compared to traditional batch processing.
Exploration of Novel Derivatives and Their Applications
The primary application of this compound is as a pivotal intermediate in the synthesis of fourth-generation pyrethroid insecticides. The tetrafluorinated benzene (B151609) moiety is a key structural feature in several active ingredients, including transfluthrin (B58387), tefluthrin, and dimefluthrin. These insecticides are valued for their high efficacy, low toxicity to mammals, and rapid degradation in the environment.
The synthesis of these pesticides typically involves the esterification of the hydroxyl groups of this compound (or a derivative thereof) with a suitable carboxylic acid, such as a cyclopropanecarboxylic acid derivative. The presence of the fluorine atoms on the benzene ring enhances the biological activity and metabolic stability of the final pesticide molecule.
Beyond agrochemicals, the exploration of novel derivatives for other applications is an active area of research. The unique electronic properties conferred by the polyfluorinated ring, combined with the reactive diol functionality, make it an attractive scaffold for:
Pharmaceuticals: Fluorination is a common strategy in medicinal chemistry to improve drug properties such as metabolic stability, lipophilicity, and binding affinity. Derivatives could be investigated as components of new therapeutic agents.
Liquid Crystals: The rigid, rod-like structure of the fluorinated benzene core is a desirable feature for the design of liquid crystal materials, which are essential for display technologies.
Specialty Monomers: Derivatization of the hydroxyl groups can lead to new monomers for polymerization, expanding the range of available high-performance fluorinated polymers.
Advanced Material Design Incorporating this compound
As a fluorinated diol monomer, this compound is a valuable building block for creating high-performance polymers. tcichemicals.comresearchgate.net Its incorporation into polymer chains, such as polyesters, polyurethanes, and polyacrylates, can impart a range of desirable properties stemming from the high electronegativity and stability of the carbon-fluorine bond. mdpi.com
The key properties that this monomer can introduce into a polymer matrix include:
Thermal Stability: The strong C-F bonds and the stability of the aromatic ring contribute to excellent resistance to thermal degradation.
Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals, solvents, and corrosive agents. mdpi.com
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to materials that repel both water and oils, making them suitable for protective coatings and low-friction surfaces.
Low Refractive Index: Fluoropolymers typically exhibit low refractive indices, a property that is valuable for optical applications, including anti-reflective coatings and optical fibers.
Dielectric Properties: The low polarizability of the C-F bond results in materials with low dielectric constants, which are sought after for use as insulators in microelectronics.
Future research in advanced material design will likely involve the synthesis and characterization of new copolymers and blends that strategically incorporate this compound to achieve a specific balance of properties for targeted applications in aerospace, electronics, and biomedical devices. mdpi.com
Computational Predictions for New Material Properties and Reaction Pathways
While experimental research remains crucial, computational chemistry offers a powerful and increasingly predictive tool for accelerating the discovery and design of new materials and synthetic routes. Although specific computational studies on this compound are not widely published, established methodologies can be applied to explore its potential.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govd-nb.info For this compound, DFT could be used to:
Predict Reaction Mechanisms: By modeling transition states and reaction intermediates, DFT can help elucidate the mechanisms of its synthesis and derivatization, guiding the optimization of reaction conditions. nih.gov
Calculate Molecular Properties: It can predict properties such as bond energies, charge distributions, and spectroscopic signatures, providing fundamental insights into the molecule's reactivity and stability.
Simulate Monomer Reactivity: DFT calculations can help predict the reactivity of the hydroxyl groups in polymerization reactions, aiding in the selection of appropriate co-monomers and catalysts.
Machine Learning and High-Throughput Screening: In the realm of materials science, machine learning models are being developed to predict polymer properties based on their monomer composition. researchgate.netgatech.edu Platforms like the "Polymer Genome" use databases of computationally and experimentally derived properties to train models that can rapidly estimate the characteristics of novel, hypothetical polymers. researchgate.netgatech.edu By inputting this compound as a monomer unit, these tools could predict the properties (e.g., bandgap, dielectric constant, thermal stability) of new polyesters or polyurethanes, allowing researchers to screen vast numbers of potential materials in silico before committing to laboratory synthesis. This computational-first approach can significantly reduce the time and cost associated with the development of new advanced materials.
Q & A
Q. What are the established synthetic routes for 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol?
The compound is synthesized via partial Grignard reactions and catalytic hydrogenation. A common pathway involves reacting 2,3,5,6-tetrafluoroterephthalonitrile with methylmagnesium bromide, followed by hydrogenation to reduce nitrile groups to hydroxymethyl groups . Alternative methods include bromination of alcohols or diazotization/azo hydrolysis routes. A patented preparation method (CN103113192A) highlights optimized conditions for industrial-scale synthesis, emphasizing temperature control and catalyst selection .
Q. What analytical techniques are recommended for characterizing purity and structural confirmation?
Key methods include:
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (≥98% as per technical specifications) .
- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR confirm fluorination patterns and hydroxymethyl group positions .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects trace impurities and validates molecular weight (210.13 g/mol) .
- Melting Point Analysis : 127–131°C, critical for verifying crystallinity .
Q. What are the primary applications of this compound in pharmaceutical and materials research?
It serves as a fluorinated building block for:
- Pharmaceutical intermediates : Used to synthesize pyrethroid metabolites (e.g., HOCH₂-FB-Al) and fluorinated drug candidates .
- Polymer frameworks : Acts as a precursor for fluorinated polymers with enhanced thermal stability .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized for higher yield and selectivity?
Optimization strategies include:
- Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for efficient nitrile-to-alcohol reduction .
- Temperature and pressure : Moderate temperatures (50–80°C) and hydrogen pressures (3–5 atm) minimize side reactions .
- Solvent choice : Polar aprotic solvents (e.g., tetrahydrofuran) improve reaction homogeneity .
Q. How do researchers resolve discrepancies in purity assessment between HPLC and GC-MS data?
Contradictions may arise due to:
Q. What strategies enhance the compound’s stability during long-term storage?
Q. How is this compound utilized in metal-organic framework (MOF) or covalent organic framework (COF) synthesis?
As a coupling agent, it facilitates the formation of fluorinated linkers. For example:
Q. What challenges arise in quantifying its metabolites in biological samples, and how are they addressed?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
